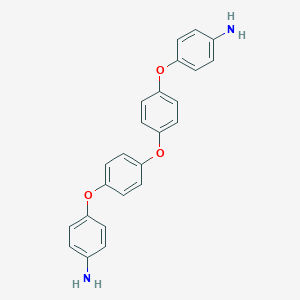
2-(Méthylsulfonyl)-5-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a methylsulfonyl group at the second position and a tributylstannyl group at the fifth position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates through Stille coupling reactions.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as malonate derivatives with S-methylisothiouronium sulfate.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via oxidation reactions using oxidizing agents like oxone in a water-acetone mixture.
Industrial Production Methods
Industrial production methods for 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine are generally based on the same synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through Stille coupling reactions.
Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Stille Coupling Reactions: These reactions typically involve palladium catalysts and organohalides as reagents.
Oxidation Reactions: Oxidizing agents such as oxone are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions can produce a variety of substituted pyrimidines depending on the organohalide used.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine in chemical reactions involves the activation of the stannyl group by palladium catalysts, facilitating the formation of carbon-carbon bonds. The methylsulfonyl group can also participate in various reactions, contributing to the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine: Similar in structure but with the stannyl group at the fourth position.
2-(Tributylstannyl)pyrimidine: Lacks the methylsulfonyl group, making it less reactive in certain reactions.
Uniqueness
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
tributyl-(2-methylsulfonylpyrimidin-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHTVQOGUAOHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376860 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122476-85-1 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)


![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)







